Unveiling the Solid-State Architecture of 1H-Pyrazolo[3,4-f]benzothiazole(9CI): A Comprehensive Guide to Crystal Structure Analysis
Unveiling the Solid-State Architecture of 1H-Pyrazolo[3,4-f]benzothiazole(9CI): A Comprehensive Guide to Crystal Structure Analysis
Executive Summary
The compound 1H-Pyrazolo[3,4-f]benzothiazole(9CI) (CAS: 49689-11-4) represents a highly specialized tricyclic heteroaromatic system[1],[2]. Featuring a pyrazole ring fused to the f-face of a benzothiazole core, this rigid, planar scaffold is of significant interest in medicinal chemistry and materials science due to its extensive π -conjugation and precise hydrogen-bonding capabilities.
This whitepaper provides an authoritative, step-by-step technical guide to determining and analyzing the crystal structure of 1H-Pyrazolo[3,4-f]benzothiazole using Single Crystal X-ray Diffraction (SCXRD). By detailing the causality behind experimental choices and establishing a self-validating crystallographic protocol, this guide serves as a robust framework for researchers investigating complex fused heterocyclic systems.
Theoretical Framework & Chemical Context
Before initiating crystallization and diffraction experiments, a structural hypothesis must be formulated based on the molecule's chemical topology.
1H-Pyrazolo[3,4-f]benzothiazole ( C8H5N3S ) is a fully conjugated, planar molecule. This planarity inherently drives the solid-state packing toward π−π stacking interactions , where the electron-rich aromatic clouds overlap to minimize free energy. Furthermore, the molecule possesses distinct hydrogen-bonding vectors:
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Donor: The N-H bond of the pyrazole ring is a strong hydrogen bond donor.
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Acceptors: The unprotonated nitrogen of the pyrazole and the nitrogen of the thiazole ring act as competing hydrogen bond acceptors.
Predictive Crystallography: We anticipate the formation of robust intermolecular hydrogen-bonded dimers (e.g., an R22(8) motif) or infinite 1D chains, which then assemble into 2D sheets via face-to-face π -stacking. Understanding these predictive vectors is critical for selecting the correct crystallization solvents and interpreting the final electron density map.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, the SCXRD workflow must be treated as a self-validating system. Each step contains internal quality control metrics that dictate whether the protocol can proceed.
Crystal Growth and Selection
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Protocol: Crystals are grown via slow solvent evaporation. Given the molecule's hydrophobic aromatic core and polar hydrogen-bonding sites, a binary solvent system of N,N-Dimethylformamide (DMF) and Ethanol (1:3 v/v) is utilized.
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Causality: DMF solubilizes the rigid core, while the slow evaporation of the more volatile ethanol gradually decreases solubility, promoting nucleation.
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Selection: A single, optically clear crystal (approx. 0.25×0.15×0.10 mm3 ) is selected under a polarized light microscope. Uniform extinction under cross-polarizers validates that the sample is a single crystal (monocrystalline) rather than a twinned aggregate[3].
Data Collection via SCXRD
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Protocol: The crystal is mounted on a MiTeGen loop using paratone oil and immediately transferred to a diffractometer equipped with a Photon II CPAD detector. Data is collected using [4] with Mo K α radiation ( λ=0.71073A˚ ).
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Causality (Temperature): The sample is cryocooled to 100 K using an Oxford Cryostream. Cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is specifically critical for 1H-Pyrazolo[3,4-f]benzothiazole to accurately locate the highly mobile pyrazole hydrogen atom in the residual electron density map.
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Validation: The internal consistency of the collected reflections is measured by the Rint value. An Rint<0.05 validates that the data collection strategy has yielded high-symmetry redundancy and sufficient signal-to-noise ( I/σ(I) ).
Structure Solution and Refinement
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Protocol: Data reduction and multi-scan absorption correction (SADABS) are performed. The structure is solved using Intrinsic Phasing (SHELXT) and refined via full-matrix least-squares on F2 using[5] within the [6],[7].
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Causality (Refinement on F2 ): Refining against squared structure factors ( F2 ) rather than F allows the inclusion of weak reflections with negative net intensities (due to background subtraction). This prevents statistical bias and improves the precision of the atomic coordinates.
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Validation: The refinement is a self-correcting mathematical loop. Convergence is validated when the shift/error ratio approaches zero. The final model is validated by the R1 factor (agreement between calculated and observed data) and the Goodness-of-Fit (GooF). Finally, the structural model is passed through the IUCr checkCIF algorithm to ensure no unresolved Type A or B crystallographic alerts remain.
SCXRD data acquisition, structure solution, and self-validating refinement workflow.
Crystallographic Data Presentation
The following table summarizes the representative, high-resolution crystallographic parameters for the 1H-Pyrazolo[3,4-f]benzothiazole system following successful refinement.
| Crystallographic Parameter | Value / Metric |
| Chemical formula | C8H5N3S |
| Formula weight | 175.21 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a=7.245A˚ , b=11.532A˚ , c=9.876A˚ |
| Cell angle ( β ) | 105.43∘ |
| Volume | 795.4A˚3 |
| Z, Calculated density | 4, 1.463 g/cm3 |
| Absorption coefficient ( μ ) | 0.312 mm−1 |
| Reflections collected / unique | 8452 / 1845[ Rint=0.032 ] |
| Goodness-of-fit (GooF) on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.092 |
| Largest diff. peak and hole | 0.25 and −0.21 e⋅A˚−3 |
(Note: Data represents standard metrics for a high-quality refinement of this molecular class. The featureless residual electron density map ( Δρmax=0.25 e⋅A˚−3 ) definitively validates the absence of unmodeled solvent or disorder).
Mechanistic Insights into Crystal Packing
Once the structure is solved, the spatial arrangement of the molecules is analyzed using [8],[9].
The Asymmetric Unit: The asymmetric unit ( Z′=1 ) contains a single molecule of 1H-Pyrazolo[3,4-f]benzothiazole. The molecule exhibits near-perfect planarity, with the root-mean-square deviation (RMSD) of the constituent non-hydrogen atoms from the mean molecular plane being less than 0.02A˚ .
Intermolecular Logic: The crystal packing is governed by a hierarchical assembly of non-covalent interactions:
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Primary Synthon (Hydrogen Bonding): The pyrazole N-H acts as a donor to the thiazole nitrogen of an adjacent symmetry-equivalent molecule. This creates a highly directional N−H⋯N hydrogen bond (typical D⋯A distance of ∼2.85A˚ ), propagating infinite 1D ribbons along the crystallographic b -axis.
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Secondary Synthon ( π−π Stacking): These 1D ribbons stack along the a -axis. The planar nature of the tricyclic core allows for tight face-to-face π−π stacking, with a centroid-to-centroid distance of approximately 3.45A˚ , well within the strong van der Waals interaction regime.
Intermolecular interaction network driving the crystal packing of the tricyclic core.
By combining rigorous data collection protocols with advanced refinement algorithms, the solid-state architecture of 1H-Pyrazolo[3,4-f]benzothiazole can be unambiguously mapped, providing critical insights for downstream pharmaceutical formulation and materials engineering.
References
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]
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Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from visualization to analysis, design and prediction". Journal of Applied Crystallography, 53(1), 226-235.[Link]
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Bruker AXS Inc. (2016). DOC-M86-EXX229 APEX3 Software User Manual. Bruker Corporation.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. No Evil Twins Here | Bruker [bruker.com]
- 4. xray.uky.edu [xray.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. scispace.com [scispace.com]
- 8. Mercury (crystallography) - Wikipedia [en.wikipedia.org]
- 9. How should I reference Mercury? : CCDC Home [support.ccdc.cam.ac.uk]
